4-(4-Phenoxyphenyl)piperidine hydrochloride

CAS No.: 182353-83-9

Cat. No.: VC3216683

Molecular Formula: C17H20ClNO

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182353-83-9 |

|---|---|

| Molecular Formula | C17H20ClNO |

| Molecular Weight | 289.8 g/mol |

| IUPAC Name | 4-(4-phenoxyphenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C17H19NO.ClH/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H |

| Standard InChI Key | BIGMUKPPNOBNSV-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

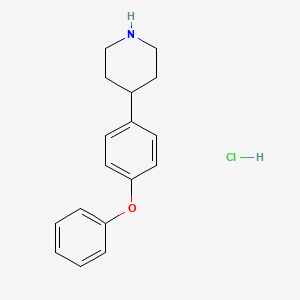

4-(4-Phenoxyphenyl)piperidine hydrochloride consists of three main structural components: a piperidine ring, a phenoxy group, and a phenyl group, with the nitrogen protonated to form a hydrochloride salt. This compound is registered in multiple chemical databases and can be identified through various systematic naming conventions and registry numbers.

The compound is characterized by the following identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-(4-phenoxyphenyl)piperidine hydrochloride |

| CAS Number | 182353-83-9 |

| PubChem CID | 45075217 |

| Molecular Formula | C17H19NO·HCl |

| Molecular Weight | 289.8 g/mol |

| InChI Key | BIGMUKPPNOBNSV-UHFFFAOYSA-N |

| Parent Compound | 4-(4-Phenoxyphenyl)piperidine (CID 11075984) |

Structural Characteristics

The molecular structure features a central piperidine ring with a 4-phenoxyphenyl group attached at the 4-position. The piperidine nitrogen is protonated by hydrochloride, forming the salt. This structural arrangement gives specific spatial and electronic properties to the molecule that influence its chemical behavior and potential applications.

The compound exists in both 2D and 3D conformations as documented in chemical databases. The 3D conformer provides insight into the spatial orientation of the molecule, which is crucial for understanding its potential interactions with biological targets.

Physical and Chemical Properties

Physical Properties

The physical state of 4-(4-Phenoxyphenyl)piperidine hydrochloride is typically solid at room temperature, as is common for hydrochloride salts of amine compounds. The crystalline nature of the salt contributes to its stability and handling properties in laboratory settings.

| Property | Value | Source |

|---|---|---|

| Appearance | Solid (presumed crystalline) | |

| Molecular Weight | 289.8 g/mol | |

| Storage Condition | Ambient temperature | |

| Hazard Classification | Irritant |

Chemical Properties

As a hydrochloride salt, this compound exhibits increased water solubility compared to its free base form. The salt formation also typically improves stability and handling characteristics. The piperidine nitrogen, when protonated, carries a positive charge that influences the compound's reactivity and interaction with other molecules.

The phenoxy linkage between the two phenyl rings creates a specific electronic distribution that affects the compound's reactivity patterns. This structural feature is important for potential interactions with biological targets in research applications.

| Supplier | Package Size | Price | Purity | Reference |

|---|---|---|---|---|

| Matrix Scientific/Sigma-Aldrich | 500 mg | €298.41 | Not specified | |

| VWR | Not specified | Not specified | Not specified |

Analytical Characteristics and Identification

Chemical Identification

The compound can be identified through its unique InChI code (1S/C17H19NO.ClH/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H) and InChI key (BIGMUKPPNOBNSV-UHFFFAOYSA-N), which provide standardized chemical identification that can be cross-referenced across databases.

The parent compound, 4-(4-Phenoxyphenyl)piperidine (CID 11075984), is documented in PubChem and related databases, providing additional context for the hydrochloride salt's properties and characteristics.

Applications and Research Relevance

Related Compounds and Structural Analogues

Several structurally related compounds appear in the search results, providing context for understanding the potential properties and applications of 4-(4-Phenoxyphenyl)piperidine hydrochloride:

These structural variants demonstrate how modifications to the basic scaffold can create compounds with potentially different physicochemical properties and biological activities. The presence of these related compounds in chemical databases suggests ongoing interest in this class of molecules for various research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume